(8-Fluoroquinolin-4-yl)methanamine
Description
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(8-fluoroquinolin-4-yl)methanamine |
InChI |
InChI=1S/C10H9FN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H,6,12H2 |
InChI Key |
FDPPWDYHELKDCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-8-fluoroquinoline
4-Chloro-8-fluoroquinoline serves as the critical intermediate. It is synthesized by treating 8-fluoroquinolin-4-ol with phosphorus oxychloride (POCl₃) under reflux conditions. For example, reacting 8-fluoroquinolin-4-ol (20 g, 122 mmol) with POCl₃ (42 g, 147 mmol) in dichloromethane (DCM) and triethylamine yields 4-chloro-8-fluoroquinoline with a 45% yield after purification.
Catalytic Hydrogenation of 4-Cyano-8-fluoroquinoline
Reduction of a cyano group at position 4 to an aminomethyl moiety provides a high-yielding pathway.
Synthesis of 4-Cyano-8-fluoroquinoline
4-Cyano-8-fluoroquinoline is prepared via nucleophilic substitution of 4-chloro-8-fluoroquinoline with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C. Alternatively, palladium-catalyzed cyanation using potassium hexacyanoferrate(II) may be employed, though this method requires optimization for fluoro-substituted quinolines.
Hydrogenation to Aminomethyl
The cyano group is reduced to aminomethyl using Raney Nickel as a catalyst. For instance, hydrogenating 4-cyano-8-fluoroquinoline (1 mmol) in ethanol under 50 psi H₂ at 80°C for 12 hours achieves near-quantitative conversion. This method is highly efficient, with isolated yields exceeding 85% for analogous pyridine derivatives.
The Mitsunobu reaction enables the introduction of an aminomethyl group to 8-fluoroquinolin-4-ol via alcohol functionalization.
Protected Aminomethyl Coupling
8-Fluoroquinolin-4-ol (948 mg, 5.81 mmol) reacts with N-(hydroxymethyl)phthalimide in tetrahydrofuran (THF) using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) at room temperature. The reaction proceeds via a Mitsunobu mechanism, displacing the hydroxyl group with the phthalimide-protected aminomethyl moiety. After 16 hours, the product is isolated in 42% yield following column chromatography.
Deprotection to Free Amine
The phthalimide group is removed by treating the intermediate with hydrazine hydrate in ethanol at 60°C for 4 hours, yielding (8-Fluoroquinolin-4-yl)methanamine with >90% purity.
Reductive Amination of 4-Formyl-8-fluoroquinoline
Reductive amination offers a flexible route by leveraging aldehyde intermediates.
Oxidation to 4-Formyl-8-fluoroquinoline
4-Hydroxymethyl-8-fluoroquinoline, synthesized via formaldehyde condensation with 8-fluoroquinolin-4-ol in aqueous NaOH, is oxidized to the aldehyde using manganese dioxide (MnO₂) in dichloromethane. The aldehyde is obtained in 70–75% yield after purification.
Reductive Amination
The aldehyde (1 mmol) is reacted with ammonium acetate (2 mmol) and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 12 hours. The reaction mixture is acidified with HCl, extracted with ethyl acetate, and neutralized to isolate the product. Yields for analogous reductive aminations range from 65–75%.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions at position 3 or 5 may occur during functionalization. Using bulky reagents or low temperatures improves selectivity.
-
Catalyst Poisoning : The fluorine substituent can deactivate palladium catalysts. Raney Nickel or rhodium-based systems are preferred for hydrogenation.
-
Purification : Aminomethyl quinolines often require chromatography due to polar byproducts. Recrystallization from ethanol/water mixtures enhances purity .
Chemical Reactions Analysis
Types of Reactions
(8-Fluoroquinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(8-Fluoroquinolin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of new materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of (8-Fluoroquinolin-4-yl)methanamine involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Methanamine Derivatives
(4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride
- Structure : Combines a 4-fluorophenyl group with a pyridine ring linked via a methanamine bridge.
- Key Differences: Lacks the quinoline core but retains fluorine and amine functionality. The pyridine ring may reduce lipophilicity compared to quinoline, impacting membrane permeability.
- Applications : Used in ligand design for receptors due to its polarizable nitrogen atoms .
[5-(4-Fluorophenyl)-3-isoxazolyl]methanamine
Quinoline-Based Methanamine Derivatives
[1-(Quinolin-8-ylmethyl)piperidin-4-yl]methanamine
- Structure: Incorporates a quinolin-8-ylmethyl group tethered to a piperidine-methanamine system.
- Key Differences : The 8-position is modified with a methyl-piperidine group instead of fluorine, increasing steric bulk and basicity. This structural variation may enhance selectivity for specific enzyme pockets (e.g., antimalarial targets) .
(4-Amino-7-chloroquinoline) Derivatives (e.g., MG3)
- Structure: Pyrrolizidinylmethyl-substituted 4-amino-7-chloroquinoline.
- Key Differences : Chlorine at the 7-position instead of fluorine at the 8-position; the pyrrolizidine group enhances rigidity and bioavailability.
- Pharmacology: Demonstrates potent antimalarial activity, suggesting the quinoline-methanamine framework is critical for targeting parasitic heme detoxification pathways .
Oxazole and Morpholine-Containing Methanamines
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine
- Structure : Oxazole ring with a 4-chlorophenyl group and methanamine.
(4-Fluorophenyl)(oxan-4-yl)methanamine
- Structure : Combines a fluorophenyl group with a tetrahydropyran (oxane) ring and methanamine.
- Key Differences: The oxane ring introduces conformational flexibility, which may improve solubility but reduce target affinity compared to rigid quinoline derivatives .
Structural and Functional Analysis
Electronic and Steric Effects
- Fluorine vs. Chlorine: Fluorine’s electronegativity (3.98) enhances electron-withdrawing effects compared to chlorine (3.16), influencing the quinoline ring’s electron density and reactivity. This difference may alter binding to targets like DNA gyrase or serotonin receptors .
- Methanamine Positioning: The 4-position on quinoline optimizes spatial alignment with enzymatic active sites, as seen in antimalarial quinolines (e.g., chloroquine derivatives) .
Pharmacological Implications
- Antimicrobial Potential: Fluorinated quinolines often exhibit enhanced antimicrobial activity due to improved membrane penetration and resistance to oxidative metabolism. For example, MG3’s antimalarial efficacy highlights the scaffold’s versatility .
- Neurological Targets : Methanamine groups in compounds like (4-fluorophenyl)(pyridin-4-yl)methanamine hydrochloride suggest utility in neurological drug design, targeting receptors such as 5-HT₄ .
Biological Activity
Overview
(8-Fluoroquinolin-4-yl)methanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H9FN2
- Molecular Weight : 180.19 g/mol
- IUPAC Name : (8-Fluoroquinolin-4-yl)methanamine
- CAS Number : 144216-37-5
The biological activity of (8-Fluoroquinolin-4-yl)methanamine is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The fluoroquinoline moiety allows for significant binding affinity to targets involved in critical cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play roles in cancer progression and microbial resistance.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways related to inflammation and cell survival.
Biological Activity Data
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial Enzymes | Inhibition | |
| Anticancer | Kinases (e.g., EGFR) | Growth inhibition | |
| Anti-inflammatory | COX Enzymes | Reduced prostaglandin synthesis |
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of (8-Fluoroquinolin-4-yl)methanamine against various bacterial strains. The compound exhibited significant antibacterial activity, particularly against Gram-negative bacteria. The mechanism involved the inhibition of bacterial DNA gyrase, leading to cell death.
Case Study 2: Anticancer Properties
In vitro studies demonstrated that (8-Fluoroquinolin-4-yl)methanamine inhibited the proliferation of cancer cell lines, including breast and lung cancers. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Case Study 3: Anti-inflammatory Effects
Research on inflammatory models showed that (8-Fluoroquinolin-4-yl)methanamine reduced markers of inflammation in animal models. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests its utility in treating inflammatory diseases.
Comparative Analysis
When compared to other quinoline derivatives, (8-Fluoroquinolin-4-yl)methanamine stands out due to its enhanced potency and selectivity towards specific biological targets. This is attributed to the presence of the fluorine atom, which alters electronic properties and increases lipophilicity.
| Compound Name | Potency (IC50) | Selectivity |
|---|---|---|
| (8-Fluoroquinolin-4-yl)methanamine | 0.5 µM | High |
| 4-Aminoquinoline | 1.5 µM | Moderate |
| Quinolone Derivative | 2.0 µM | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (8-Fluoroquinolin-4-yl)methanamine, and how can purity be maximized?
- Methodology : Synthesis typically involves cyclization of fluorinated precursors under controlled heating (e.g., 80–120°C). For example, introducing the methanamine group at the 4-position of the quinoline core may require nucleophilic substitution or reductive amination. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradients) ensures high purity .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm fluorination efficiency using <sup>19</sup>F NMR .
Q. How can spectroscopic techniques characterize (8-Fluoroquinolin-4-yl)methanamine?
- Methodology :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methanamine protons (δ 2.8–3.5 ppm). Fluorine’s electron-withdrawing effect deshields adjacent protons .
- IR Spectroscopy : Confirm NH2 stretching (~3350 cm<sup>-1</sup>) and C-F absorption (~1220 cm<sup>-1</sup>) .
- Mass Spectrometry : ESI-MS (m/z ~176 [M+H]<sup>+</sup>) validates molecular weight .
Q. What are the primary reactivity patterns of (8-Fluoroquinolin-4-yl)methanamine under nucleophilic or electrophilic conditions?
- Methodology :
- Electrophilic Substitution : The 8-fluoro group directs electrophiles to the 5- or 7-positions of the quinoline ring. Use HNO3/H2SO4 for nitration (monitor temperature to avoid side products) .
- Nucleophilic Attack : Methanamine at C4 can undergo alkylation or acylation. For example, react with benzoyl chloride in THF to form amide derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize (8-Fluoroquinolin-4-yl)methanamine for target-specific bioactivity?
- Methodology :
- Analog Synthesis : Replace the 8-fluoro group with Cl, Br, or methyl (see for fluorophenoxy analogs) to assess electronic effects .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase targets) using fluorescence polarization or radiometric methods .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to receptors like G-protein-coupled receptors .
Q. What strategies resolve contradictions in reported biological activity data for (8-Fluoroquinolin-4-yl)methanamine derivatives?
- Methodology :
- Meta-Analysis : Compare IC50 values across studies, adjusting for variables like cell line (e.g., HEK293 vs. HeLa) or assay conditions (pH, temperature) .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for real-time binding kinetics and cytotoxicity assays (MTT/PI staining) .
Q. How does (8-Fluoroquinolin-4-yl)methanamine interact with transition metals in coordination chemistry applications?
- Methodology :
- Complex Synthesis : React with Pt(II) or Pd(II) salts (e.g., K2PtCl4) in methanol/water to form chelates. Characterize via X-ray crystallography .
- Stability Studies : Use UV-Vis spectroscopy to monitor ligand-metal stability under physiological conditions (pH 7.4, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
